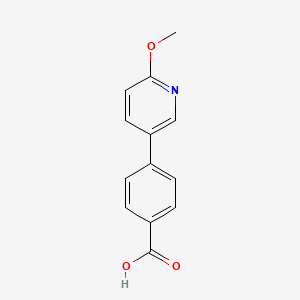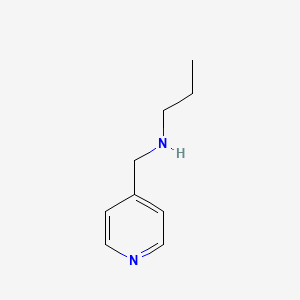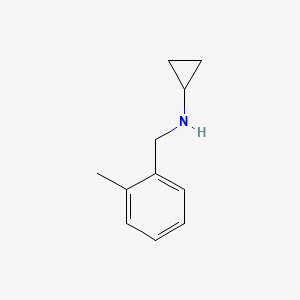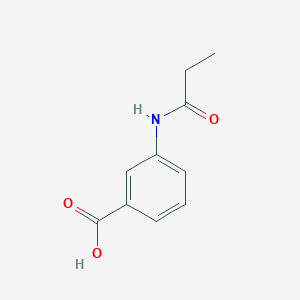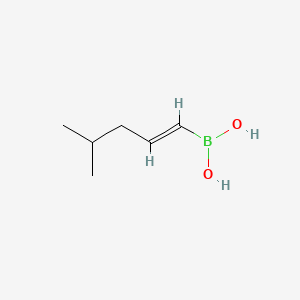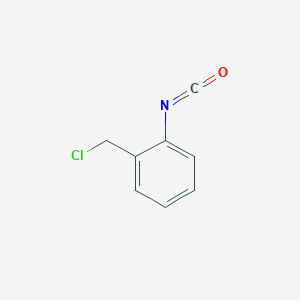
2-(Chloromethyl)phenyl isocyanate
Overview
Description
2-(Chloromethyl)phenyl isocyanate (CMPC) is an organic compound used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. CMPC is also known as 2-chloro-methyl phenyl isocyanate, 2-chloro-methylphenyl isocyanate, and 2-chloro-methyl-phenyl-isocyanate. CMPC is a versatile reagent with a wide range of applications in organic synthesis. It is used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
Synthesis of 2-Substituted Indoles
2-(Chloromethyl)phenyl isocyanates are used in the synthesis of 2-substituted indoles, valuable compounds in organic chemistry. This process involves dehydration of N-[2-(chloromethyl)phenyl]formamides, followed by a reaction with organolithiums. The resulting 2-substituted indoles are produced through the addition to the isocyano carbon and intramolecular substitution reactions (Kobayashi et al., 2009).
Optically Active Poly(phenyl isocyanate)s
Research into optically active phenyl isocyanate derivatives has led to the development of polymers with unique optical properties. These derivatives, when polymerized, show substantial optical rotation and circular dichroism, indicating a predominantly helical conformation in solution. This property is significant in materials science and optoelectronics (Hino et al., 2000).
Detection and Measurement Techniques
In analytical chemistry, techniques have been developed for the determination of phenyl isocyanate. One such method utilizes a flow-injection system with infrared spectrometric detection, allowing for precise measurement of phenyl isocyanate in various solutions (Curran & Collier, 1985).
Coordination and Reactivity with Transition Metals
Studies have shown that 2-(chloromethyl)phenyl isocyanate derivatives can coordinate with various transition metals, forming complexes with platinum, palladium, and tungsten. These interactions are crucial in the field of organometallic chemistry and catalysis (Facchin et al., 2002).
Glutathione Conjugation
Phenyl isocyanate shows significant reactivity towards glutathione, a critical molecule in biological systems. Studies have identified novel glutathione conjugates of phenyl isocyanate, providing insights into its potential interactions within the body (Johansson Mali'n et al., 2014).
Applications in Polymer Science
Phenyl isocyanate derivatives are extensively used in the synthesis of polymers with specific properties. Research has shown that these compounds can be used to create materials with enhanced strength, rot resistance, and stability against laundering, making them valuable in textile and materials engineering (Ellzey et al., 1962).
properties
IUPAC Name |
1-(chloromethyl)-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYOTPBIDRGAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392708 | |
| Record name | 2-(Chloromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)phenyl isocyanate | |
CAS RN |
52986-66-0 | |
| Record name | 2-(Chloromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



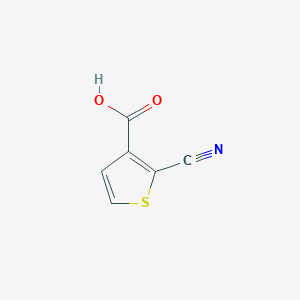

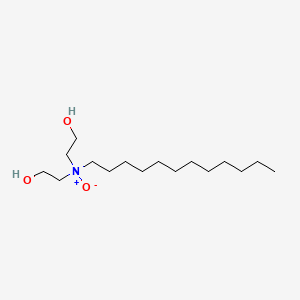
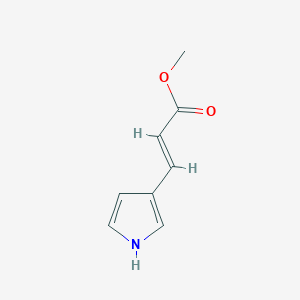
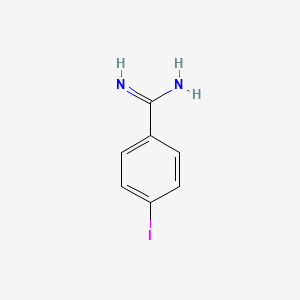
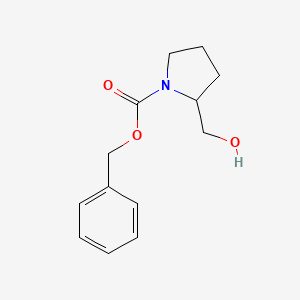
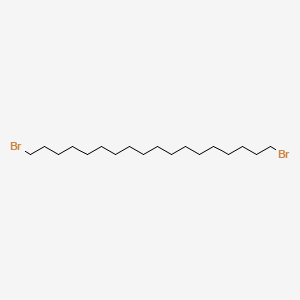
![2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B1598403.png)
![ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B1598404.png)
